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molecular formula C13H14ClFO B8409550 4-(4-Chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone

4-(4-Chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone

Cat. No. B8409550
M. Wt: 240.70 g/mol
InChI Key: ZWCOXDGQYIWAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778984B2

Procedure details

A solution of 5,5-dimethylcyclopent-2-en-1-one (42.0 g, 343.15 mmol), 4-chloro-2-fluorophenylboronic acid (94.47 g, 514.72 mmol), sodium acetate (56.30 g, 686.30 mmol), acetic acid (1130 mL), Pd(OAc)2 (7.70 g, 34.31 mmol), and antimony trichloride (7.83 g, 34.31 mmol) are stirred at ambient temperature for 16 hours. The solvent is evaporated to low volume and the residual acetic acid is removed using toluene. MTBE (500 mL) is added and the resulting precipitate is filtered off and discarded. The MTBE solution is washed with water (500 mL), aq. NaHCO3 (2×300 mL), dried over MgSO4, filtered, and concentrated to dryness. The residue is purified by silica gel flash chromatography, eluting with hexane to hexane 10% MTBE to give the title compound (72 g, 87%). 1H NMR (300.16 MHz, CDCl3) δ 7.21-7.06 (m, 3H), 3.67-3.59 (m, 1H), 2.81-2.72 (m, 1H), 2.41-2.31 (m, 1H), 2.21 (ddd, J=12.6, 6.3, 2.2 Hz, 1H), 1.89 (t, J=12.3 Hz, 1H), 1.159 (s, 3H), 1.137 (s, 3H).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
94.47 g
Type
reactant
Reaction Step One
Quantity
56.3 g
Type
reactant
Reaction Step One
Name
antimony trichloride
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
catalyst
Reaction Step One
Quantity
1130 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[C:6](=[O:7])[CH:5]=[CH:4][CH2:3]1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[C:12]([F:19])[CH:11]=1.C([O-])(=O)C.[Na+].[Sb](Cl)(Cl)Cl>CC([O-])=O.CC([O-])=O.[Pd+2].C(O)(=O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH:4]2[CH2:5][C:6](=[O:7])[C:2]([CH3:8])([CH3:1])[CH2:3]2)=[C:12]([F:19])[CH:11]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
CC1(CC=CC1=O)C
Name
Quantity
94.47 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)B(O)O)F
Name
Quantity
56.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
antimony trichloride
Quantity
7.83 g
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Name
Quantity
7.7 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
1130 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated to low volume
CUSTOM
Type
CUSTOM
Details
the residual acetic acid is removed
ADDITION
Type
ADDITION
Details
MTBE (500 mL) is added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
WASH
Type
WASH
Details
The MTBE solution is washed with water (500 mL), aq. NaHCO3 (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with hexane to hexane 10% MTBE

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1CC(C(C1)=O)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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